2,6-Dimethylpyran-4-thione

Vue d'ensemble

Description

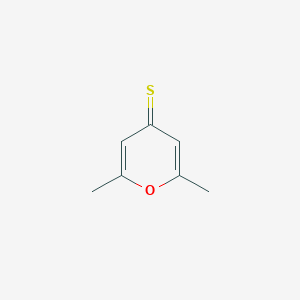

2,6-Dimethylpyran-4-thione is an organic compound with the molecular formula C₇H₈OS. It is a derivative of pyran, where the oxygen atom in the pyran ring is replaced by a sulfur atom, and two methyl groups are attached at the 2 and 6 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dimethyl-4-pyrone with a sulfurizing agent such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene at elevated temperatures (around 100-150°C) to facilitate the formation of the thione group .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethylpyran-4-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the thione group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of the corresponding thiol.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA; typically carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature.

Reduction: NaBH₄, LiAlH₄; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

Substitution: Halogenation with bromine (Br₂) or nitration with nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of 2,6-dimethylpyran-4-thione exhibit promising anticancer properties. For instance, studies have shown that certain coordination complexes formed with this compound demonstrate significant cytotoxicity against human cancer cell lines, including colon (HT29) and lung (A549) cancers. These complexes have been compared favorably to established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies suggest that modifications of the thiopyrone structure can lead to compounds with enhanced antibacterial and antifungal activities. For example, derivatives have shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals that can be utilized in catalysis and material synthesis. These metal complexes often exhibit unique electronic properties due to the thioketone moiety, which can stabilize various oxidation states of the metal .

Organic Photovoltaics

In materials science, the compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to participate in charge transfer processes is being explored for enhancing the efficiency of solar cells .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2,6-Dimethylpyran-4-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form strong interactions with metal ions or other electrophilic centers, making it a potential ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethyl-4-pyrone: The oxygen analog of 2,6-Dimethylpyran-4-thione, which has similar structural features but different chemical reactivity due to the presence of oxygen instead of sulfur.

2,6-Dimethyl-4-thiopyrone: Another sulfur-containing analog with slight variations in the position of the sulfur atom.

4H-Pyran-4-thione: A compound with a similar core structure but without the methyl groups at the 2 and 6 positions

Uniqueness

This compound is unique due to the presence of both methyl groups and the thione functionality, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying sulfur chemistry and exploring new synthetic methodologies .

Activité Biologique

2,6-Dimethylpyran-4-thione is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse scientific literature.

Chemical Structure and Properties

Chemical Formula : C₇H₈OS

IUPAC Name : this compound

Molecular Weight : 144.20 g/mol

Melting Point : Not extensively documented; requires further investigation.

The compound features a pyran ring with a sulfur atom replacing the oxygen typically found in pyran derivatives. The presence of two methyl groups at the 2 and 6 positions contributes to its unique chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Cyclization of 2,6-dimethyl-4-pyrone with sulfurizing agents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under elevated temperatures (100-150°C) in inert solvents like toluene or xylene.

- Oxidation and reduction reactions , which allow for the modification of the thione group to create sulfoxides or sulfones, enhancing its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Preliminary evaluations suggest its effectiveness against various bacterial strains. A comparative study demonstrated:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial potential, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible mechanism of action involving modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Case studies have shown that modifications to the methyl groups or the thione functionality can significantly affect biological outcomes:

- Methyl Group Positioning : Variations in the positioning of methyl groups can alter the compound's lipophilicity and interaction with biological targets.

- Thione vs. Thiol : The conversion from thione to thiol via reduction has been linked to increased biological activity due to enhanced reactivity towards electrophiles .

Case Studies

Several case studies have highlighted the importance of SAR in drug design involving similar compounds:

- Case Study on Cdk4 Inhibitors : A study demonstrated how structural modifications led to significant changes in inhibitory potency against cyclin-dependent kinases, illustrating the impact of molecular structure on biological function .

- Nifedipine Analogs : Research on analogs of nifedipine showed how slight modifications could render compounds biologically inactive, emphasizing the need for careful structural consideration in drug design .

Propriétés

IUPAC Name |

2,6-dimethylpyran-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGQBLWMLLDDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143247 | |

| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-37-1 | |

| Record name | 2,6-Dimethyl-4H-pyran-4-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-thiopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyran-4-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-4-THIOPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TYZ5G4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.